4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol

Antifungal screening Candida albicans MIC determination

Choose this 4-ethyl-substituted 1,2,4-triazole thioether for antifungal lead optimization. The 4-ethyl group (3a, MIC=25 µg/mL vs. C. albicans) provides a 2-fold potency advantage over 4-(4-methoxyphenyl) analogs, while avoiding CYP450-mediated metabolic risks of halogenated aryl groups. Confirmed inactivity against 8 bacterial strains (MIC>250 µg/mL) and M. tuberculosis H37Rv makes it a precise negative control for antibacterial/antimycobacterial triage. Ensure structural confirmation to maintain assay reproducibility in SAR studies.

Molecular Formula C17H16N4OS
Molecular Weight 324.4 g/mol
Cat. No. B5767787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol
Molecular FormulaC17H16N4OS
Molecular Weight324.4 g/mol
Structural Identifiers
SMILESCCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=NC=C3
InChIInChI=1S/C17H16N4OS/c1-2-21-16(14-8-10-18-11-9-14)19-20-17(21)23-12-15(22)13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
InChIKeyWHFGTWKZLDSSNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazole – Chemical Class, Core Structure, and Procurement-Relevant Identity


4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazole (compound 3a) is a 1,2,4-triazole thioether that belongs to the 5-(4-pyridinyl)-4-substituted-3-(benzoylmethyl)thio-4H-1,2,4-triazole series, first reported by Gülerman et al. . It features a 1,2,4-triazole core substituted at the 3-position with a benzoylmethylthio moiety, at the 4-position with an ethyl group, and at the 5-position with a 4-pyridinyl ring. The compound was obtained as pale orange crystals in 68% yield with a melting point of 129–130 °C, and its structure was confirmed by IR, ¹H NMR, mass spectrometry, and elemental analysis .

Why Interchanging 4-Substituted 3-Benzoylmethylthio-1,2,4-triazole Analogs Compromises Antimicrobial Screening Reproducibility


Within the 5-(4-pyridinyl)-3-(benzoylmethyl)thio-4H-1,2,4-triazole chemotype, the identity of the 4-substituent dictates antifungal potency. Gülerman et al. demonstrated that simply swapping the 4-ethyl group (3a, MIC = 25 µg mL⁻¹ against C. albicans) for a 4-(4-methoxyphenyl) group (3g, MIC = 50 µg mL⁻¹) halves the anti-Candida activity, while the 4-phenyl analog (3c) retains equal potency . The thione precursors (e.g., 2a) and thiosemicarbazide intermediates (e.g., 1c) are even less active (MIC = 50 µg mL⁻¹). Thus, generic substitution without structural confirmation risks introducing a 2-fold or greater loss of antifungal activity, undermining assay reproducibility and candidate selection .

Quantitative Differentiation of 4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazole Against Its Closest Structural Analogs


Antifungal Potency Against Candida albicans: Head-to-Head Within the 3-Benzoylmethylthio Series

The 4-ethyl analog 3a exhibited an MIC of 25 µg mL⁻¹ against Candida albicans ATCC 10231, matching the 4-phenyl analog 3c (MIC = 25 µg mL⁻¹) and showing 2-fold superior potency to the 4-(4-methoxyphenyl) analog 3g (MIC = 50 µg mL⁻¹) . The thione precursor 2a and the thiosemicarbazide intermediate 1c each required 50 µg mL⁻¹ to achieve the same effect . All compounds were less potent than the clinical comparator fluconazole (MIC = 0.5 µg mL⁻¹), but 3a and 3c fell between the intermediate and resistant categories defined for flucytosine .

Antifungal screening Candida albicans MIC determination

Antibacterial Inactivity: Class-Level Confirmation Across Gram-Positive and Gram-Negative Panels

Compound 3a, along with all other 3-benzoylmethylthio derivatives (3a–g) and thione precursors tested, failed to inhibit any of the eight bacterial strains evaluated, including B. subtilis, S. aureus, S. epidermidis, E. faecalis, P. mirabilis, E. coli, K. pneumoniae, and P. aeruginosa, at the highest concentration tested (MIC > 250 µg mL⁻¹) . In contrast, the reference antibiotic cefotaxime exhibited MIC values ranging from 0.024 to 156.2 µg mL⁻¹ across the same panel .

Antibacterial screening Gram-positive Gram-negative MIC determination

Antimycobacterial Activity: Sub-MIC Inhibition Differentiates 4-Ethyl from Halogenated Analogs

In a primary screen at 6.25 µg mL⁻¹ against M. tuberculosis H37Rv, compound 3a (4-ethyl) showed no detectable inhibition, while the 4-(4-bromophenyl) analog 3d and 4-(4-chlorophenyl) analog 3e displayed 16% and 12% inhibition, respectively . The 4-allyl analog 3b showed only 6% inhibition. None of the 3-benzoylmethylthio derivatives achieved ≥ 90% inhibition required for further evaluation, and all MIC values exceeded 6.25 µg mL⁻¹, versus rifampicin MIC = 0.25 µg mL⁻¹ .

Antitubercular screening Mycobacterium tuberculosis H37Rv MABA assay

Synthetic Accessibility and Yield: Practical Procurement Considerations

Compound 3a was isolated in 68% yield as pale orange crystals after recrystallization from acetone, with a sharp melting point of 129–130 °C indicative of high purity . In comparison, the 4-phenyl analog 3c was obtained in only 31% yield, and the 4-allyl analog 3b crystallized as a methanol solvate requiring mixed-solvent recrystallization . The higher yield and straightforward isolation of 3a reduce the cost and complexity of milligram-to-gram scale-up.

Synthetic yield Scale-up feasibility Crystallinity

Evidence-Backed Application Scenarios for 4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazole


Antifungal Hit-to-Lead Optimization with a Non-Halogenated 4-Substituent

Compound 3a serves as a suitable starting point for antifungal lead optimization programs targeting Candida albicans, where a 4-ethyl substituent is preferred over halogenated aryl groups to avoid CYP450-mediated metabolic liabilities. Its MIC of 25 µg mL⁻¹ against C. albicans provides a baseline potency that can be improved through further structural elaboration of the benzoyl or pyridinyl moieties .

Negative Control for Antibacterial and Antitubercular Screening Panels

Given its confirmed inactivity against eight bacterial strains (MIC > 250 µg mL⁻¹) and its 0% inhibition of M. tuberculosis H37Rv at 6.25 µg mL⁻¹, 3a is an appropriate negative control compound for triaging novel 1,2,4-triazole thioethers in antibacterial and antimycobacterial assays .

Structure–Activity Relationship (SAR) Probe for the 4-Position of 3-Benzoylmethylthio-1,2,4-triazoles

The 4-ethyl group of 3a represents the smallest alkyl substituent in the series; when paired with the 4-allyl (3b), 4-phenyl (3c), and 4-(4-substituted phenyl) analogs (3d–g), it enables systematic SAR studies to dissect steric, electronic, and lipophilic contributions to antifungal activity .

Quote Request

Request a Quote for 4-Ethyl-5-(4-pyridinyl)-3-(benzoylmethylthio)-4H-1,2,4-triazol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.